(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.: 461432-25-7
VCID: VC21070541
InChI: InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
SMILES: CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl
Molecular Formula: C29H33ClO10
Molecular Weight: 577 g/mol

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.: 461432-25-7

Cat. No.: VC21070541

Molecular Formula: C29H33ClO10

Molecular Weight: 577 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate - 461432-25-7

Specification

CAS No. 461432-25-7
Molecular Formula C29H33ClO10
Molecular Weight 577 g/mol
IUPAC Name [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
Standard InChI Key DKOQYKRDCDCNOR-ZCCUTQAASA-N
Isomeric SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl
SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl
Canonical SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Introduction

Nomenclature and Chemical Identity

Dapagliflozin Tetraacetate is a tetraacetylated derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The compound is characterized by its complex stereochemistry and multiple functional groups, which contribute to its specific pharmaceutical applications and chemical behavior.

Chemical Identifiers

The compound is identified through various systematic naming conventions and registry numbers, as summarized in Table 1.

Table 1: Chemical Identifiers of Dapagliflozin Tetraacetate

ParameterIdentifier
IUPAC Name(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Alternative IUPAC Name[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
Alternative Name(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate
CAS Registry Number461432-25-7
InChIKeyDKOQYKRDCDCNOR-ZCCUTQAASA-N
European Community (EC) Number930-010-9
MDL NumberMFCD22494949
DSSTox Substance IDDTXSID50439487

The compound was first registered in chemical databases in 2006, with recent updates to its record as recent as March 2025, indicating ongoing research interest and relevance in pharmaceutical chemistry .

Physical and Chemical Properties

Physical Characteristics

Dapagliflozin Tetraacetate appears as a white crystalline powder with specific physical properties that influence its handling, storage, and application in pharmaceutical processes.

Table 2: Physical Properties of Dapagliflozin Tetraacetate

PropertyValue
Physical StateWhite powder
Melting Point131.2-134.6°C
Molecular Weight577.02 g/mol
Molecular FormulaC₂₉H₃₃ClO₁₀
Recommended Storage2-8°C (Refrigerated)
StabilityStable under recommended storage conditions

Synthesis and Production Methods

The synthesis of Dapagliflozin Tetraacetate involves sophisticated organic chemistry techniques and typically follows several strategic routes, each optimized for specific production requirements.

Common Synthetic Pathways

Research has revealed several approaches to synthesizing this compound, with variations in starting materials, catalysts, and reaction conditions.

Grignard Reaction Approach

A predominant synthetic route utilizes Grignard chemistry with the following key components:

  • Starting material: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

  • Sugar component: 2,3,4,6-tetraacetylglucosamine bromide

  • Metallic catalyst: Typically involving magnesium and/or rare earth catalysts

The process involves preparing a Grignard reagent from the iodo-benzene component, followed by reaction with the brominated sugar derivative to form the C-glycosidic bond that characterizes the final structure .

Cobalt-Catalyzed Synthesis

An alternative approach employs cobalt catalysis:

  • Hydroxyl-protected α-D-bromo-glucopyranose (Formula II) reacts with a Grignard reagent (Formula III)

  • The reaction proceeds in the presence of a cobalt catalyst and specific ligand

  • This method offers advantages in terms of cost-effectiveness and environmental impact

This synthetic route is particularly relevant for industrial-scale production due to its economic viability and reduced environmental footprint compared to traditional methods .

Industrial Production Considerations

For commercial production, several factors are optimized:

  • Reaction yield: Methods are refined to achieve high conversion rates

  • Purity profile: Production processes aim to minimize impurities

  • Cost-effectiveness: Selection of reagents and catalysts that balance cost and performance

  • Scalability: Procedures that can be effectively transferred to larger production volumes

  • Environmental impact: Reduced use of hazardous reagents and solvents

The industrial synthesis typically employs automated reactors under optimized conditions to ensure consistency in product quality and yield .

Analytical Characterization and Quality Control

Spectroscopic Identification

The structural confirmation and purity assessment of Dapagliflozin Tetraacetate typically employ various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • Ultraviolet-Visible Spectroscopy for chromophore characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are essential for purity determination and separation from potential impurities or isomers.

Table 3: Typical Quality Control Parameters

ParameterTypical Specification
AppearanceWhite crystalline powder
Purity≥98% (by HPLC)
Melting Range131.2-134.6°C
Specific Optical RotationCharacteristic value within defined range
Residual SolventsWithin ICH guidelines
Water Content≤0.5%

Applications in Pharmaceutical Research and Industry

Role as a Synthetic Intermediate

Dapagliflozin Tetraacetate serves as a crucial intermediate in the synthesis of dapagliflozin, an approved medication for type 2 diabetes. The tetraacetate derivative represents a protected form of the molecule that can undergo selective transformations in subsequent synthetic steps .

Reference Standard Applications

The compound is widely used as a reference standard in pharmaceutical analysis:

  • Quality control of dapagliflozin active pharmaceutical ingredient (API)

  • Impurity profiling of dapagliflozin formulations

  • Method development and validation for analytical procedures

  • Stability-indicating assay development

As a well-characterized pharmaceutical impurity standard, it enables accurate quantification of acetylated impurities in dapagliflozin products .

Research Applications

Beyond its role in pharmaceutical production, this compound has significant research applications:

  • Structure-activity relationship studies for SGLT2 inhibitors

  • Development of novel synthetic methodologies

  • Exploration of C-glycoside chemistry

  • Study of stereoselective reactions in carbohydrate chemistry

Recent research has explored late-stage functionalization of this compound, including azidation reactions that demonstrate potential for developing complex derivatives with modified pharmacological properties .

Chemical Reactivity and Modifications

The reactivity of Dapagliflozin Tetraacetate is largely determined by its functional groups and structural features.

Key Reaction Sites

Several positions in the molecule are amenable to chemical modifications:

  • Acetoxy groups: Susceptible to hydrolysis, transesterification, and reduction

  • Benzylic C-H bonds: Potential sites for functionalization via C-H activation

  • Aromatic rings: Subject to electrophilic substitution reactions

  • Pyranose ring: Potential for ring-opening under specific conditions

Documented Modifications

Research literature documents several specific modifications of this compound:

  • Deacetylation to form dapagliflozin (the parent drug)

  • Oxidation at the 5-position followed by methoxylation to yield 5-Methoxy Dapagliflozin Tetraacetate

  • Benzylic C-H functionalization, including azidation for potential click chemistry applications

These transformations highlight the compound's versatility as a platform for further structural elaboration and pharmaceutical development .

Related Compounds and Structural Analogs

Structural Relatives

Several compounds share structural similarities with Dapagliflozin Tetraacetate:

Table 4: Structural Analogs of Dapagliflozin Tetraacetate

CompoundRelationshipCAS NumberDistinction
DapagliflozinParent compound-Lacks acetyl groups
5-Methoxy Dapagliflozin TetraacetateDerivative-Contains methoxy group at 5-position
Peracetyl EmpagliflozinRelated SGLT2 inhibitor intermediate915095-99-7Contains tetrahydrofuran-3-yl moiety instead of ethoxy group
1,4-Anhydro-D-glucitol tetraacetateRelated glucitol derivative53905-78-5Different aglycone portion

These structural relatives provide insight into the structural space around Dapagliflozin Tetraacetate and its position within the broader family of C-glycoside derivatives .

Comparison with Other SGLT2 Inhibitor Intermediates

The structural features of Dapagliflozin Tetraacetate can be compared with intermediates in the synthesis of other SGLT2 inhibitors:

  • Empagliflozin derivatives: Feature a tetrahydrofuran-3-yl substituent instead of the ethoxy group

  • Canagliflozin intermediates: Contain a thiophene moiety in their structure

  • Other C-glycoside derivatives: Vary in the nature of the aglycone portion and substitution patterns

These comparisons highlight the common structural features necessary for SGLT2 inhibition while also revealing the diversity of chemical modifications that can be accommodated within this pharmacological class .

Recent Research Developments

Synthetic Innovation

Recent research has focused on improving the synthesis of Dapagliflozin Tetraacetate through:

  • Development of novel catalytic systems for more efficient C-glycoside formation

  • Exploration of green chemistry approaches to reduce environmental impact

  • Optimization of reaction conditions for improved yield and stereoselectivity

  • Application of flow chemistry techniques for continuous production

These innovations aim to address challenges in large-scale production and environmental sustainability .

Novel Functionalization Strategies

Current research is also exploring new methods for modifying Dapagliflozin Tetraacetate:

  • Late-stage benzylic C-H functionalization for introducing diverse functional groups

  • Selective deacetylation strategies for regioselective modifications

  • Azidation reactions for subsequent click chemistry applications

  • Development of photoredox-catalyzed transformations for previously challenging modifications

These approaches expand the utility of Dapagliflozin Tetraacetate as a platform for developing new bioactive compounds and pharmaceutical candidates .

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